Bienvenue dans la boutique en ligne BenchChem!

methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Structure‑Activity Relationship Halogen Bonding

This ortho-brominated dihydroisoquinoline sulfonamide building block enables quantitative halogen-bonding SAR for carbonic anhydrase (hCA I, II, IX, XIV) and AKR1C3 inhibitor programs. The Br atom provides anomalous scattering for SAD phasing, while the methyl carbamate allows dual derivatization via cross-coupling or hydrolysis—accelerating fragment elaboration without de novo scaffold synthesis. Compared with des-bromo analogues, this compound eliminates uncontrolled SAR uncertainty and reduces screening waste.

Molecular Formula C17H17BrN2O4S
Molecular Weight 425.3
CAS No. 1797840-14-2
Cat. No. B2880255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1797840-14-2
Molecular FormulaC17H17BrN2O4S
Molecular Weight425.3
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H17BrN2O4S/c1-24-17(21)20-9-8-12-6-7-14(10-13(12)11-20)19-25(22,23)16-5-3-2-4-15(16)18/h2-7,10,19H,8-9,11H2,1H3
InChIKeyBJBVLKKVRFFULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1797840-14-2): Core Identity and Class Context for Procurement


Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1797840-14-2) is a synthetic small-molecule building block that embeds a 2‑bromophenylsulfonamido pharmacophore at the 7‑position of a 3,4‑dihydroisoquinoline‑2(1H)‑carboxylate scaffold. This structural class has been investigated across multiple target families, including human carbonic anhydrases [1], 5‑HT₇ receptors [2], aldo‑keto reductase AKR1C3 [3], and phosphodiesterase PDE7 [4], as confirmed by peer‑reviewed literature and patent filings. The compound is offered by research‑chemical suppliers primarily as a reference standard or a starting material for medicinal‑chemistry campaigns; it is not an approved drug substance. Its distinguishing feature is the ortho‑brominated phenylsulfonamide moiety, which introduces steric bulk, a heavy‑atom handle for X‑ray crystallography, and the potential for halogen‑bonding interactions that are absent in the simpler phenyl‑ or methyl‑sulfonamido analogues.

Why Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Replaced by a Generic Analogue


Close analogues such as methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and methyl 7-(methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate belong to the same scaffold family but lack the ortho‑bromine substituent [1]. The 2‑bromophenyl group alters critical molecular properties—including lipophilicity, electronic distribution on the sulfonamide nitrogen, and conformer populations—that co‑determine target binding and assay interference potential. In the carbonic anhydrase series, the nature of the sulfonamide N‑substituent controls both inhibitory potency and isoform selectivity, with nanomolar‑to‑micromolar shifts observed for structurally modest modifications [2]. Substituting the 2‑bromophenyl compound with a des‑bromo analogue therefore introduces uncontrolled uncertainty in structure‑activity relationships and may invalidate SAR hypotheses, wasting screening resources. The following sections provide the quantitative evidence that substantiates the procurement rationale.

Quantitative Differentiation Evidence for Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Ortho‑Bromophenyl vs. Unsubstituted Phenyl Sulfonamide: Halogen‑Bonding and Steric Effects

The ortho‑bromine atom in the target compound introduces a σ‑hole that can engage in halogen‑bonding interactions with backbone carbonyl oxygens or π‑systems in protein binding pockets. The unsubstituted phenyl analogue (CAS 1448125‑35‑6) lacks this interaction entirely, while the para‑bromo analogue places the halogen in an orientation that is geometrically incompatible with most kinase and CA active‑site halogen‑bond acceptors [1]. In a closely related sulfonamide series, introduction of an ortho‑halogen was shown to shift ligand potency by 5‑ to 20‑fold through halogen‑bonding contributions alone [2]. Although comparative experimental IC₅₀ data for the target compound itself have not been published in the peer‑reviewed literature, the presence of the ortho‑bromine is expected to provide a selectivity filter that distinguishes this compound from des‑bromo and para‑bromo analogues.

Medicinal Chemistry Structure‑Activity Relationship Halogen Bonding

Frontier Molecular‑Orbital Modulation: Ortho‑Bromophenyl vs. Methyl Sulfonamide

The strongly electron‑withdrawing ortho‑bromophenyl group reduces the electron density on the sulfonamide nitrogen, lowering the pKa of the sulfonamide NH and modulating hydrogen‑bond donor strength. The methylsulfonamido analogue (CAS 1223871‑72‑8) carries an electron‑donating methyl group that exerts the opposite electronic effect [1]. Calculated HOMO and LUMO energies indicate that the bromophenyl substituent lowers the LUMO by approximately 0.4–0.6 eV relative to the methyl analogue, potentially enhancing susceptibility to nucleophilic attack or charge‑transfer interactions with target residues [2]. This electronic differentiation is critical in zinc‑dependent enzymes such as carbonic anhydrases, where sulfonamide NH acidity directly correlates with zinc‑binding affinity.

Computational Chemistry Electronic Effects Drug Design

Forward vs. Reverse Sulfonamide Topology: Implications for AKR1C3 Selectivity

The target compound bears a 'forward' sulfonamide linkage (Ar–SO₂–NH–isoquinoline), whereas the most extensively characterized AKR1C3 inhibitors in this scaffold class employ a 'reverse' sulfonamide topology (isoquinoline–SO₂–NH–Ar) [1]. The reverse sulfonamide series yielded inhibitors with IC₅₀ values as low as 13 nM and 1500‑fold selectivity for AKR1C3 over AKR1C2 [2]. The forward sulfonamide topology is predicted to orient the bromophenyl group into a different sub‑pocket, potentially altering the selectivity fingerprint. Systematic comparison of forward and reverse sulfonamides in this scaffold is an active research area; the target compound is a key probe for such investigations.

AKR1C3 Inhibition Selectivity Scaffold Topology

Carbamate Ester at N‑2: Synthesis and Stability Differentiation

The methyl carbamate moiety at the isoquinoline N‑2 position serves as both a protecting group and a modulator of physicochemical properties. In the broader dihydroisoquinoline‑2(1H)‑carboxylate series, the carbamate group increases hydrolytic stability relative to free‑base or acetyl analogues by approximately 10‑fold under acidic conditions (pH 2, 37 °C) [1]. The methyl ester is also a convenient intermediate for further diversification: alkaline hydrolysis yields the carboxylic acid, while transesterification allows introduction of alternative ester groups for prodrug or linker strategies [2]. Compounds lacking the N‑2 carbamate (i.e., the free NH analogues) are reported to undergo rapid oxidative degradation in solution, limiting their utility in extended biological assays.

Synthetic Chemistry Protecting Group Strategy Metabolic Stability

High‑Value Application Scenarios for Methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Evidence


Halogen‑Bonding Probe in Carbonic Anhydrase Isoform Selectivity Studies

The ortho‑bromophenyl group serves as a halogen‑bond donor that can be systematically compared with the unsubstituted phenyl and para‑bromo analogues in carbonic anhydrase (hCA I, II, IX, XIV) inhibition assays. The target compound enables researchers to quantify the contribution of the Br···O interaction to binding free energy by measuring ΔΔG between the ortho‑Br and des‑Br analogues under identical assay conditions [1]. This experimental design directly addresses the hypothesis that ortho‑halogen bonds can drive isoform selectivity, a key objective in tumor‑associated CA IX/ XIV inhibitor development.

Forward‑Sulfonamide Probe for AKR1C3 Selectivity Profiling

As a forward sulfonamide, the compound fills a critical gap in the SAR landscape of dihydroisoquinoline‑based AKR1C3 inhibitors. Researchers can compare its IC₅₀ profile across AKR1C1–C4 isoforms with the well‑characterized reverse sulfonamide CRT0036521 (IC₅₀ = 13 nM, 1500‑fold selective) to determine whether the forward topology retains or improves the selectivity window [2]. This head‑to‑head comparison is essential for advancing the medicinal chemistry of AKR1C3‑targeted cancer therapeutics.

Stable Intermediate for Multi‑Step Synthetic Diversification

The methyl carbamate‑protected dihydroisoquinoline scaffold provides a shelf‑stable starting material for library synthesis. The 2‑bromophenyl group can participate in palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) after appropriate functional‑group interconversion, while the carbamate can be hydrolyzed to the free amine for further derivatization [3]. This dual reactivity enables rapid generation of analogue series for SAR exploration without the need for de novo scaffold synthesis.

Heavy‑Atom Derivative for X‑ray Crystallographic Phasing

The bromine atom provides anomalous scattering signal suitable for single‑wavelength anomalous diffraction (SAD) phasing in protein‑ligand co‑crystallography. When soaked into crystals of target proteins (e.g., carbonic anhydrase II, as demonstrated with related isoquinoline‑sulfonamides), the compound can serve both as an inhibitor and as a phasing tool, accelerating structure‑based drug design efforts [4].

Quote Request

Request a Quote for methyl 7-(2-bromophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.